N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N5OS/c21-15-7-6-12(20(22,23)24)8-16(15)28-17(30)10-31-19-14-9-27-29(18(14)25-11-26-19)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEYOASVQXVYNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Preparation of 2-chloro-5-(trifluoromethyl)aniline: This intermediate is synthesized by chlorination and trifluoromethylation of aniline.
Formation of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylthiol: This intermediate is prepared through a cyclization reaction involving phenylhydrazine and a suitable pyrimidine derivative.
Coupling Reaction: The final step involves coupling 2-chloro-5-(trifluoromethyl)aniline with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylthiol using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative reagents, catalysts, and reaction conditions to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives
- Structure: Contains a pyrazolo[3,4-d]pyrimidine core but linked to a chromen-4-one moiety via an ethyl group.
- Key Features: Fluorophenyl and dimethylamino substituents enhance solubility and target selectivity.
- Synthesis: Utilizes Suzuki-Miyaura coupling with palladium catalysts, a common method for introducing aryl/heteroaryl groups .
Comparison:
Triazole-Thioacetamide Derivatives
N'-Substituted 2-((5-(Thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides ():
- Structure: Triazole core with thioacetamide and thiophenemethyl substituents.
- Key Features: Designed for antimicrobial activity; the thiophene group enhances π-π stacking with bacterial enzymes .
- Synthesis: Similar nucleophilic substitution under basic conditions but with hydrazide intermediates .
Comparison:
Pyrimido[4,5-d]pyrimidinone Derivatives
- Structure: Pyrimido[4,5-d]pyrimidinone core with acrylamide and morpholino groups.
- Key Features: Acrylamide acts as a covalent binder for kinases, while morpholino improves solubility .
- Synthesis: Palladium-catalyzed cross-coupling, emphasizing functional group compatibility .
Comparison:
- The acrylamide group in 3f enables irreversible target binding, unlike the target’s non-covalent thioacetamide.
- Both scaffolds are heterocyclic, but pyrimido[4,5-d]pyrimidinones may exhibit distinct pharmacokinetic profiles .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Bioactivity: Pyrazolo[3,4-d]pyrimidine derivatives (e.g., Example 83) are often kinase inhibitors, with fluorinated substituents enhancing potency . The target compound’s CF₃ group may further optimize binding to hydrophobic kinase pockets.
- Synthetic Efficiency: The target’s synthesis yield (78%) surpasses Example 83 (19%), highlighting the advantage of simpler substitution reactions over cross-coupling .
- Thermal Stability: High melting points in pyrazolopyrimidines (e.g., 302–304°C) suggest suitability for solid formulations, though solubility may require formulation adjustments .
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its efficacy and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chloro-trifluoromethyl phenyl group and a pyrazolo-pyrimidine moiety linked through a thioacetamide group. Its molecular formula is , with a molecular weight of approximately 414.83 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H12ClF3N4S |
| Molecular Weight | 414.83 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity , particularly against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival. For instance, research has shown that it can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The presence of the trifluoromethyl group enhances its lipophilicity, allowing better penetration through bacterial membranes.
Case Studies
- Study on Cancer Cell Lines : A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 10 to 20 µM depending on the cell line tested.
- Antimicrobial Efficacy : In vitro tests against E. coli and S. aureus showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating promising potential as an antimicrobial agent.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The pyrazolo-pyrimidine moiety is known for its kinase inhibitory properties, which may play a crucial role in disrupting signaling pathways essential for tumor growth.
- Membrane Disruption : The lipophilic nature of the trifluoromethyl group facilitates interaction with lipid membranes, potentially leading to increased permeability and disruption of microbial cells.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, the pyrazolo[3,4-d]pyrimidine core is typically prepared by cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with thiourea derivatives. The thioacetamide side chain is introduced by reacting α-chloroacetamide intermediates with the pyrazolopyrimidine thiolate under basic conditions (e.g., K₂CO₃ in DMF) .
- Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography. Yield optimization may require temperature control (60–80°C) and inert atmospheres .
Q. How can the molecular structure of this compound be characterized spectroscopically?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyrazolopyrimidine and phenyl groups) and the trifluoromethyl group (δ -60 to -65 ppm in ¹⁹F NMR) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 507.03 for C₂₁H₁₅ClF₃N₅OS) .
- IR Spectroscopy : Detect thioamide C=S stretch (~650 cm⁻¹) and carbonyl C=O (~1680 cm⁻¹) .
Q. What initial biological screening assays are appropriate for evaluating its therapeutic potential?
- Methodology :
- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening : Perform MTT assays on adherent cancer cell lines (e.g., MCF-7, HepG2) at 24–72 hr exposure, with IC₅₀ calculation .
- Controls : Include reference drugs (e.g., cisplatin for cancer, ciprofloxacin for bacteria) and solvent-only controls.
Advanced Research Questions
Q. How can reaction yields be optimized during pyrazolo[3,4-d]pyrimidine core synthesis under varying catalytic conditions?
- Methodology :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for reductive cyclization of nitro intermediates, as described in palladium-catalyzed protocols .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) for cyclization efficiency.
- Yield Improvement : Use microwave-assisted synthesis (100–120°C, 30 min) to accelerate reaction kinetics .
Q. How to resolve contradictory cytotoxicity results across cancer cell lines?
- Methodology :
- Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities as confounding factors .
- Dose-Response Curves : Test a wider concentration range (e.g., 0.1–100 µM) to identify cell line-specific sensitivities.
- Mechanistic Studies : Perform flow cytometry (apoptosis assays) or Western blotting (e.g., caspase-3 activation) to validate mode of action .
Q. What computational strategies predict the compound’s binding affinity to kinase targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets of kinases (e.g., EGFR, VEGFR). The trifluoromethyl group may enhance hydrophobic interactions .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Pay attention to sulfur-mediated hydrogen bonds with kinase residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
